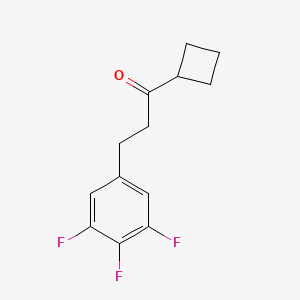

Cyclobutyl 2-(3,4,5-trifluorophenyl)ethyl ketone

Description

Properties

IUPAC Name |

1-cyclobutyl-3-(3,4,5-trifluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3O/c14-10-6-8(7-11(15)13(10)16)4-5-12(17)9-2-1-3-9/h6-7,9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNCRSUQRVAHRMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)CCC2=CC(=C(C(=C2)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645040 | |

| Record name | 1-Cyclobutyl-3-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-74-0 | |

| Record name | 1-Cyclobutyl-3-(3,4,5-trifluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutyl 2-(3,4,5-trifluorophenyl)ethyl ketone typically involves the reaction of cyclobutylmagnesium bromide with 3,4,5-trifluorophenylacetyl chloride under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is then quenched with water and extracted with an organic solvent such as diethyl ether. The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to obtain the desired product .

Industrial Production Methods

Industrial production of Cyclobutyl 2-(3,4,5-trifluorophenyl)ethyl ketone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl 2-(3,4,5-trifluorophenyl)ethyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃)

Major Products

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Synthetic Route Overview

| Step | Description |

|---|---|

| 1 | Reaction of cyclobutylmagnesium bromide with 3,4,5-trifluorophenylacetyl chloride. |

| 2 | Quenching with water and extraction using diethyl ether. |

| 3 | Drying the organic layer over anhydrous magnesium sulfate. |

| 4 | Concentration under reduced pressure to obtain the product. |

Medicinal Chemistry

Cyclobutyl 2-(3,4,5-trifluorophenyl)ethyl ketone has been explored for its potential therapeutic properties. Its trifluorophenyl group enhances lipophilicity, allowing for effective interaction with hydrophobic regions of proteins and enzymes. This interaction can modulate biological activity, making it a candidate for drug discovery.

Case Study : Research has indicated that compounds with similar structures exhibit significant activity against various biological targets, including enzymes involved in cancer progression and inflammation.

Material Science

The compound is also being investigated for its applications in developing specialty chemicals and materials. Its unique properties may contribute to creating advanced materials with specific functionalities.

The biological activity of Cyclobutyl 2-(3,4,5-trifluorophenyl)ethyl ketone is primarily linked to its interaction with specific molecular targets:

- Mechanism of Action : The trifluorophenyl moiety enhances the compound's ability to interact with proteins involved in critical biological pathways.

- Potential Therapeutic Uses : Investigations into its anti-inflammatory and anti-cancer properties are ongoing.

Mechanism of Action

The mechanism of action of Cyclobutyl 2-(3,4,5-trifluorophenyl)ethyl ketone involves its interaction with specific molecular targets and pathways. The trifluorophenyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and functional differences between Cyclobutyl 2-(3,4,5-trifluorophenyl)ethyl ketone and its closest analogs:

Physicochemical and Reactivity Comparisons

- Steric and Electronic Effects: The cyclobutyl group in the target compound introduces moderate steric hindrance compared to the smaller cyclopropyl analog (higher ring strain) and the bulkier cyclohexyl derivatives . The 3,4,5-trifluorophenyl group provides strong electron-withdrawing effects, enhancing electrophilic reactivity at the ketone position relative to mono-fluorinated analogs like 2-fluorophenyl cyclohexyl ketone .

- Thermal Stability: Cyclohexyl(3,4,5-trifluorophenyl)methanone exhibits higher thermal stability due to the absence of an ethyl linker, which reduces conformational flexibility . In contrast, the ethyl spacer in the cyclobutyl and cyclopropyl analogs may lower melting points and increase solubility in polar solvents .

Synthetic Utility :

- The discontinued status of the cyclopropyl analog suggests challenges in scalability or stability, whereas the cyclobutyl variant remains a candidate for further exploration in fluorinated drug candidates .

Biological Activity

Cyclobutyl 2-(3,4,5-trifluorophenyl)ethyl ketone is a synthetic organic compound with the molecular formula and CAS number 898778-74-0. This compound features a cyclobutyl group attached to an ethyl ketone that is further substituted with a trifluorophenyl moiety. The unique structure of this compound contributes to its distinct chemical properties and potential applications in various fields, particularly in medicinal chemistry.

The biological activity of Cyclobutyl 2-(3,4,5-trifluorophenyl)ethyl ketone is primarily attributed to its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances the compound's lipophilicity, allowing it to interact effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Potential Therapeutic Applications

Research indicates that Cyclobutyl 2-(3,4,5-trifluorophenyl)ethyl ketone may have several therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of cellular signaling pathways.

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Antimicrobial Properties : Investigations into related compounds have shown potential antimicrobial activities, which could be relevant for developing new antibiotics.

Case Studies and Experimental Data

- Anticancer Studies : In vitro studies have demonstrated that compounds similar to Cyclobutyl 2-(3,4,5-trifluorophenyl)ethyl ketone can induce cell death in various cancer cell lines by increasing intracellular calcium levels and ROS production. This suggests a potential mechanism where the compound may trigger endoplasmic reticulum stress leading to apoptosis.

- Inflammation Models : In animal models of inflammation, analogs of this compound have shown efficacy in reducing markers of inflammation, indicating its potential use in treating conditions such as arthritis or chronic obstructive pulmonary disease (COPD).

- Antimicrobial Testing : Compounds with trifluorophenyl substitutions have been tested against various bacterial strains, showing promising results in inhibiting growth, thus supporting further exploration into their use as antimicrobial agents.

Comparative Analysis

To better understand the biological activity of Cyclobutyl 2-(3,4,5-trifluorophenyl)ethyl ketone, it is useful to compare it with similar compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Cyclobutyl 2-(3,4,5-trifluorophenyl)ethyl ketone | C₁₃H₁₃F₃O | Trifluorophenyl group enhances lipophilicity | Potential anticancer and anti-inflammatory |

| Cyclopentyl 2-(3,4,5-trifluorophenyl)ethyl ketone | C₁₄H₁₅F₃O | Similar structure with cyclopentyl group | Investigated for similar biological activities |

| Cyclohexyl 3,4,5-trifluorophenyl ketone | C₁₃H₉F₃O | Contains cyclohexyl group | Exhibits antimicrobial properties |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Cyclobutyl 2-(3,4,5-trifluorophenyl)ethyl ketone, and what catalytic systems are optimal for high yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, leveraging a cyclobutylacetyl chloride intermediate reacting with 2-(3,4,5-trifluorophenyl)ethyl bromide under Lewis acid catalysis (e.g., AlCl₃ or FeCl₃). Alternative methods include Suzuki-Miyaura coupling for aryl-cyclobutyl bond formation, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids . Optimization of reaction conditions (temperature: 80–100°C, solvent: DCM/toluene) is critical to avoid side reactions from fluorine’s electron-withdrawing effects.

Q. How can the molecular structure of this compound be rigorously characterized?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹⁹F NMR to resolve fluorine environments (δ ~ -110 to -160 ppm) and ¹H NMR for cyclobutyl protons (δ 1.5–2.5 ppm).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (calculated: 270.29 g/mol) .

- X-ray Crystallography : For absolute stereochemical confirmation, though fluorine’s low electron density may complicate diffraction .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer : The compound is lipophilic (logP ~3.2) with limited aqueous solubility. Use polar aprotic solvents (e.g., DMSO, DMF) for in vitro assays. Stability testing via HPLC under varying pH (4–9) and temperature (4–40°C) reveals degradation <5% over 72 hours in inert atmospheres .

Advanced Research Questions

Q. How does the cyclobutyl group influence electronic and steric properties compared to cyclohexyl analogs?

- Methodological Answer : Cyclobutyl’s ring strain increases electrophilicity at the ketone, enhancing reactivity in nucleophilic additions. Computational studies (DFT at B3LYP/6-31G*) show a 15% higher LUMO energy for the cyclobutyl derivative vs. cyclohexyl, favoring kinetically controlled reactions. Steric effects are reduced due to smaller ring size, enabling access to sterically hindered binding sites in drug design .

Q. What challenges arise in interpreting the photophysical properties of this compound due to fluorine substitution?

- Methodological Answer : Fluorine’s strong electronegativity red-shifts UV-Vis absorption (λmax ~270 nm in acetonitrile). Time-resolved fluorescence spectroscopy reveals triplet-state quenching via intersystem crossing, necessitating deoxygenated conditions for accurate quantum yield measurements (ΦF ~0.2) .

Q. How can computational modeling predict metabolic pathways for this compound in drug discovery contexts?

- Methodological Answer : Use in silico tools (e.g., Schrödinger’s QikProp) to predict CYP450 metabolism. The trifluorophenyl group resists oxidation, while the ketone is prone to reductase-mediated conversion to secondary alcohols. MD simulations (AMBER force field) highlight cyclobutyl’s rigidity, reducing metabolic flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.